molecular formula C19H23NO3S B2826556 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide CAS No. 1324108-59-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Cat. No.: B2826556
CAS No.: 1324108-59-9
M. Wt: 345.46
InChI Key: IRPVMZYYTSWNGU-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide (CAS 1324108-59-9) is a synthetic compound with a molecular formula of C19H23NO3S and a molecular weight of 345.5 g/mol . Its structure is characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether and acetamide bridge to a 1-(thiophen-2-yl)propan-2-yl amine moiety . The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of natural products and pharmaceutically active agents, which makes derivatives like this one valuable templates in drug discovery . Compounds based on the dihydrobenzofuran structure have been investigated as derivatives of established pharmacophores like the carbamate insecticide Carbofuran, indicating potential for development in agrochemical or pharmacological research . The specific role of the thiophene and branched alkyl chain in this molecule may be explored to modulate its physicochemical properties and interaction with biological targets. This product is intended for research purposes in chemical and pharmaceutical development laboratories. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13(10-15-7-5-9-24-15)20-17(21)12-22-16-8-4-6-14-11-19(2,3)23-18(14)16/h4-9,13H,10-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPVMZYYTSWNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), under various conditions depending on the specific reaction.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amine derivatives from the reduction of the acetamide group.

    Substitution: Substituted benzofuran or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzofuran and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The acetamide group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Acetamide derivatives are widely studied for their diverse biological activities, including antimicrobial, pesticidal, and ligand-binding properties. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Substituents Key Properties Ref.
Target Compound 2,3-dihydrobenzofuran + thiophene -O- linkage to acetamide; N-bound 1-(thiophen-2-yl)propan-2-yl Potential for dual aromatic interactions; sulfur may enhance pesticidal activity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl + pyrazolone Chlorine substituents; pyrazolone ring Antimicrobial activity; structural rigidity from Cl and pyrazolone
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazole Thiazole ring; Cl substituents Ligand coordination (N,S donors); pesticidal applications
Alachlor Chloroacetamide + methoxymethyl -N-(methoxymethyl) group; Cl substituent Herbicidal activity; inhibits fatty acid elongation in plants
Dimethenamid Chloroacetamide + thienyl Thienyl substituent; Cl and methoxy groups Pre-emergent herbicide; targets lipid biosynthesis

Key Observations

Aromatic vs. This aromaticity may enhance binding to biological targets compared to simpler chloroacetamides . In contrast, dichlorophenyl-substituted analogues (e.g., ) exhibit stronger electronegativity and steric effects, favoring interactions with enzymes like fatty acid synthases.

Bioactivity Trends :

  • Chlorinated derivatives (e.g., alachlor, dimethenamid) are extensively used as herbicides due to their ability to disrupt plant-specific metabolic pathways .
  • Thiophene-containing compounds (e.g., target compound) are less common in agrochemicals but may offer unique modes of action, such as interference with insect chitin synthesis, as suggested by studies on thiophene bioactivity in pest control .

Synthetic Methods :

  • The target compound’s synthesis likely involves coupling a benzofuran-7-ol derivative with a bromoacetamide intermediate, analogous to the EDC-mediated coupling methods described for dichlorophenylacetamides .
  • Compared to alachlor’s industrial-scale production, the target compound’s synthesis is more complex due to the dihydrobenzofuran scaffold, requiring precise stereochemical control.

Crystallographic and Conformational Analysis :

  • Like the dichlorophenyl-thiazole acetamide , the target compound may exhibit conformational flexibility in the N-bound propan-2-yl group, affecting its binding to biological targets.
  • Hydrogen-bonding patterns observed in related acetamides (e.g., R₂²(8) motifs in ) suggest that the target compound’s amide group could participate in similar intermolecular interactions, influencing solubility and crystal packing.

Q & A

Q. What are the recommended synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Oxyacetamide Formation : Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions in DMF or THF. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) .
  • Amide Coupling : The intermediate chloroacetamide is coupled with 1-(thiophen-2-yl)propan-2-amine using coupling agents like EDC/HOBt in dichloromethane.
  • Optimization : Adjusting solvent polarity, temperature (40–60°C), and catalyst loading (e.g., 1.2 eq. of base) improves yield. Purity is validated via HPLC (>95%) .

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsMonitoring MethodYield (%)
1K₂CO₃, DMF, RTTLC (9:1 hexane:EtOAc)65–70
2EDC/HOBt, DCM, 40°CHPLC75–80

Q. How can the structural integrity and purity of the compound be validated?

Analytical characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of dihydrobenzofuran (δ 1.4 ppm for dimethyl groups), thiophene (δ 6.8–7.2 ppm), and acetamide (δ 2.1 ppm for carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₃NO₃S: 366.1471) .
  • HPLC-PDA : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Q. What solvent systems are suitable for solubility and stability studies?

The compound’s solubility varies by solvent:

  • High Solubility : DMSO (>50 mg/mL), methanol (10–15 mg/mL).
  • Low Solubility : Water (<0.1 mg/mL).
    Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), with HPLC tracking decomposition products (e.g., hydrolysis of the acetamide group in acidic conditions) .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s susceptibility to oxidation or hydrolysis?

  • Oxidation : The thiophene moiety is prone to oxidation with agents like H₂O₂, forming sulfoxide derivatives. Kinetic studies (UV-Vis monitoring) reveal pseudo-first-order kinetics under acidic conditions .
  • Hydrolysis : The acetamide bond hydrolyzes in basic media (pH >10) via nucleophilic attack by OH⁻, yielding carboxylic acid and amine byproducts. Activation energy (Eₐ) is calculated using Arrhenius plots .

Q. Table 2: Degradation Pathways

ConditionMajor ProductHalf-Life (h)
0.1M HCl, 25°C2-((2,2-dimethylbenzofuran-7-yl)oxy)acetic acid48
0.1M NaOH, 25°C1-(thiophen-2-yl)propan-2-amine24

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The dihydrobenzofuran group shows hydrophobic binding to active sites (ΔG = −8.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

Discrepancies between in silico predictions and experimental results (e.g., lower-than-expected IC₅₀ in kinase assays) may arise from:

  • Solvent Effects : DMSO may inhibit target proteins; use alternative solvents (e.g., ethanol) .
  • Metabolite Interference : LC-MS/MS identifies competing metabolites in cell lysates.
  • Receptor Conformational Changes : Use cryo-EM to capture target flexibility .

Q. How are structure-activity relationships (SARs) explored for derivatives?

  • Substituent Variation : Replace thiophene with furan or pyridine to assess π-π stacking effects.
  • Bioisosteric Replacement : Swap the dihydrobenzofuran with indane; evaluate via cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. Table 3: SAR Analysis

DerivativeIC₅₀ (μM) COX-2LogP
Parent Compound1.23.5
Furan Analog2.82.9
Indane Analog0.94.1

Q. What methodologies assess pharmacokinetic properties like metabolic stability?

  • Microsomal Incubation : Human liver microsomes (HLM) with NADPH cofactor; LC-MS quantifies parent compound depletion (t₁/₂ = 2.5 h) .
  • Caco-2 Permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests oral bioavailability .

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